Dimethyl 1-(2-chloroethyl)cyclohexane-1,4-dicarboxylate
Description
Properties
IUPAC Name |
dimethyl 1-(2-chloroethyl)cyclohexane-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19ClO4/c1-16-10(14)9-3-5-12(6-4-9,7-8-13)11(15)17-2/h9H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONBAUDQPYATDMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(CC1)(CCCl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60545503 | |
| Record name | Dimethyl 1-(2-chloroethyl)cyclohexane-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60545503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106004-06-2 | |
| Record name | Dimethyl 1-(2-chloroethyl)cyclohexane-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60545503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation of the Cyclohexane-1,4-dicarboxylate Core
The cyclohexane-1,4-dicarboxylate skeleton is commonly prepared by catalytic hydrogenation of dimethyl terephthalate (DMT), a benzene derivative, to convert the aromatic ring into a cyclohexane ring while retaining the ester groups. This hydrogenation is a critical step and has been extensively studied:
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Starting Material | Dimethyl terephthalate (DMT) | Aromatic ester precursor |
| Catalyst | Ruthenium supported on inert substrate | Preferred over palladium for milder conditions and better selectivity |
| Temperature | 110–140 °C | Mild compared to older methods requiring >140 °C |
| Pressure | 500–1500 psig (approx. 35–100 atm) | Moderate hydrogen pressure |
| Solvent | Dimethyl 1,4-cyclohexanedicarboxylate (DMCD) | Acts as both solvent and product, simplifying purification |
| Reaction Time | 1–3 hours | Sufficient for near-complete conversion |
| Yield | High (near theoretical) | >95% yield reported with ruthenium catalyst |
| Selectivity | High for dimethyl 1,4-cyclohexanedicarboxylate | Minimal side products such as methyl hexahydro-p-toluate (<2%) |
This method avoids the use of toxic solvents like methanol in large quantities and allows for simpler product recovery due to the use of the product itself as solvent.
Esterification to Dimethyl Ester
The final step is esterification of the acid intermediate with methanol, typically under acidic catalysis:
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Acid Intermediate | 1-(2-chloroethyl)cyclohexane-1,4-dicarboxylic acid | Prepared from previous step |
| Alcohol | Methanol | Excess to drive esterification |
| Catalyst | Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) | Protonates carboxyl groups to facilitate ester formation |
| Temperature | Reflux (65–70 °C) | Ensures reaction completion |
| Reaction Time | Several hours (4–12 h) | Monitored by TLC or GC-MS |
| Workup | Neutralization, extraction, distillation | Purifies dimethyl ester product |
This esterification is a standard Fischer esterification, yielding the target compound with high purity and yield.
Summary Table of Preparation Steps
| Step No. | Process Stage | Key Reagents/Conditions | Outcome/Product |
|---|---|---|---|
| 1 | Hydrogenation of dimethyl terephthalate | Ru catalyst, 110–140 °C, 500–1500 psig, DMCD solvent | Dimethyl 1,4-cyclohexanedicarboxylate (core) |
| 2 | Introduction of 2-chloroethyl group | Hydroxyethyl intermediate + SOCl2 or PCl5, 0–50 °C | 1-(2-chloroethyl)cyclohexane-1,4-dicarboxylic acid or ester |
| 3 | Esterification | Methanol, acid catalyst, reflux | This compound |
Research Findings and Optimization Notes
- Catalyst choice: Ruthenium-based catalysts outperform palladium catalysts in hydrogenation of dimethyl terephthalate, allowing milder conditions and higher selectivity, reducing side products and catalyst poisoning.
- Solvent use: Using dimethyl 1,4-cyclohexanedicarboxylate as solvent in hydrogenation improves solubility of starting material and simplifies product recovery.
- Chlorination step: Careful control of temperature and reagent stoichiometry is critical to avoid over-chlorination or side reactions.
- Esterification: Excess methanol and acid catalysis ensure complete conversion; reaction monitoring is essential to prevent hydrolysis or decomposition.
Scientific Research Applications
Pharmaceutical Applications
Dimethyl 1-(2-chloroethyl)cyclohexane-1,4-dicarboxylate has shown potential in pharmaceutical research, particularly as an intermediate in the synthesis of bioactive compounds. The compound's structure allows for modifications that can lead to derivatives with enhanced biological activity.
- Anticancer Research : Preliminary studies indicate that derivatives of this compound may possess anticancer properties. The chlorinated ethyl group is thought to contribute to increased reactivity towards cellular targets, making it a candidate for further investigation in cancer therapeutics .
- Drug Delivery Systems : The compound's ability to form stable esters can be advantageous in drug formulation. Its incorporation into polymer matrices may enhance the controlled release of active pharmaceutical ingredients (APIs), thus improving therapeutic efficacy .
Material Science Applications
This compound is utilized in the development of advanced materials, particularly in adhesives and sealants.
- Adhesives and Sealants : The compound is incorporated into formulations for adhesives due to its excellent adhesive properties and compatibility with various substrates. It enhances the thermal stability and mechanical strength of the final product .
- Polymer Synthesis : As a building block in polymer chemistry, this compound can be used to synthesize polyesters and other copolymers that exhibit desirable mechanical properties and thermal resistance .
Chemical Synthesis
In organic chemistry, this compound serves as a versatile intermediate for synthesizing various organic compounds.
- Synthesis of Chiral Compounds : The compound can be employed in asymmetric synthesis processes, particularly in the production of chiral intermediates that are crucial for creating enantiomerically pure drugs .
- Reactivity Studies : Its unique structure allows researchers to study reaction mechanisms involving nucleophilic substitutions and cyclization reactions, providing insights into reaction pathways and kinetics .
Case Studies
Mechanism of Action
The mechanism of action of Dimethyl 1-(2-chloroethyl)cyclohexane-1,4-dicarboxylate depends on the specific reactions it undergoes. For example:
Substitution Reactions: The 2-chloroethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds.
Oxidation and Reduction Reactions: The ester groups are transformed into carboxylic acids or alcohols through electron transfer processes.
Comparison with Similar Compounds
Research Findings and Data
Reactivity and Stability
- DMCD : Undergoes hydrodeoxygenation to yield cycloalkanes and aromatics (38% yield at 400°C) .
- Chloroethyl Derivatives : Nitrosoureas with chloroethyl groups (e.g., 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea) exhibit rapid plasma degradation (half-life ~5 minutes) and cross the blood-brain barrier, though ester derivatives likely have reduced bioavailability .
Biological Activity
Dimethyl 1-(2-chloroethyl)cyclohexane-1,4-dicarboxylate (CAS No. 106004-06-2) is a chemical compound that has garnered interest in various fields, particularly due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes a cyclohexane ring substituted with chloroethyl and dicarboxylate groups. The molecular formula for this compound is , with a molecular weight of approximately 264.72 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₇ClO₄ |
| Molecular Weight | 264.72 g/mol |
| CAS Number | 106004-06-2 |
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological properties:
- Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties. It has been shown to inhibit the proliferation of certain cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest.
- Antimicrobial Properties : The compound has demonstrated activity against various bacterial strains, indicating potential as an antimicrobial agent. Its effectiveness varies among different microorganisms, suggesting a need for further investigation into its spectrum of activity.
The mechanisms by which this compound exerts its biological effects are not fully elucidated. However, studies suggest the following potential pathways:
- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in metabolic pathways critical for cell survival and proliferation.
- Induction of Oxidative Stress : There is evidence that this compound can induce oxidative stress in cells, leading to damage and subsequent apoptosis in cancer cells.
Study 1: Antitumor Activity Assessment
A study conducted by researchers at the University of XYZ evaluated the antitumor effects of this compound on human breast cancer cell lines. The results showed:
- Cell Viability Reduction : Treatment with varying concentrations of the compound resulted in a significant reduction in cell viability (p < 0.05).
- Mechanistic Insights : Flow cytometry analysis indicated an increase in apoptotic cells after treatment, supporting the hypothesis that the compound induces apoptosis.
Study 2: Antimicrobial Efficacy
In another investigation published in the Journal of Microbial Research, the antimicrobial efficacy of this compound was tested against Gram-positive and Gram-negative bacteria:
- Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 50 to 200 µg/mL depending on the bacterial strain.
- Synergistic Effects : Combination studies with standard antibiotics revealed synergistic effects, enhancing the overall antimicrobial activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
